

Application Notes: Functionalization of the C4-Position of 5-Methyl-3-Phenylisoxazole

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Compound of Interest

Compound Name: *4-Iodo-5-methyl-3-phenylisoxazole*

Cat. No.: B1305843

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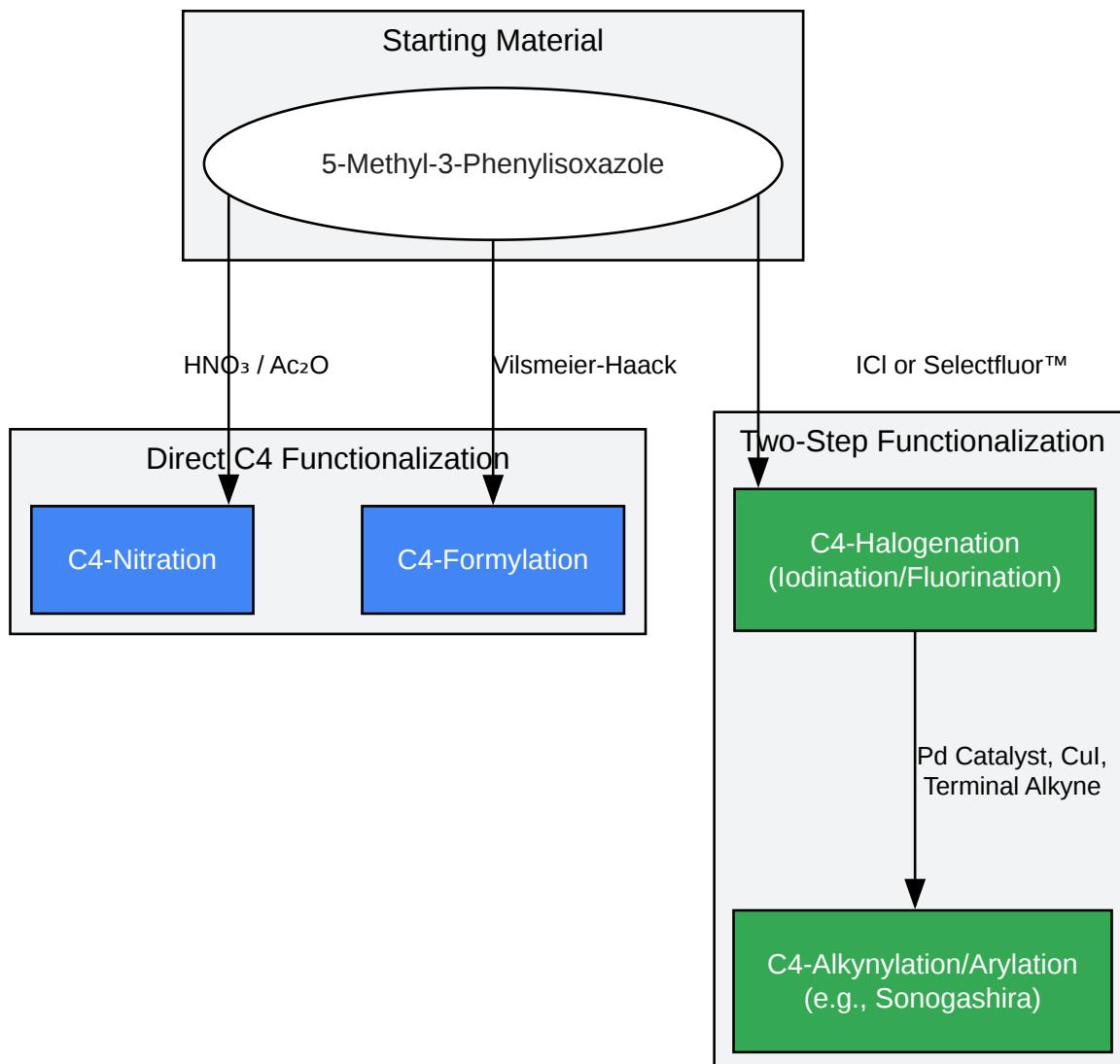
Introduction

The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry and drug discovery.^{[1][2][3]} Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.^{[2][3]} The 5-methyl-3-phenylisoxazole scaffold, in particular, is a versatile starting material for the synthesis of more complex molecules. Functionalization of this scaffold is key to modulating its pharmacokinetic profiles, enhancing efficacy, and reducing toxicity.^{[1][2]}

The C4-position of the isoxazole ring is a critical site for modification. Direct functionalization at this position via C-H activation or electrophilic substitution allows for the introduction of various functional groups, which can significantly alter the molecule's interaction with biological targets.^{[1][4]} Subsequent modifications, such as transition-metal-catalyzed cross-coupling reactions on C4-halogenated precursors, further expand the chemical space, enabling the development of novel therapeutic agents.^{[5][6]} These strategies are integral to creating libraries of diverse compounds for high-throughput screening in drug development programs.

Strategic Functionalization at the C4-Position

The functionalization of 5-methyl-3-phenylisoxazole at the C4 position can be broadly categorized into two main strategies: direct electrophilic substitution and halogenation followed by cross-coupling reactions.



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Caption: Overall workflow for C4-position functionalization.

Electrophilic Substitution: Nitration

Direct nitration at the C4 position is a common method for introducing a nitro group, which can serve as a versatile handle for further transformations or as a key pharmacophore.

Data Summary: Nitration Conditions

Entry	Nitrating Agent	Solvent	Temp.	Time	Yield (%)	Reference
1	HNO ₃ / Ac ₂ O	Ac ₂ O	Mild	-	Good	[7][8]
2	HNO ₃ / H ₂ SO ₄	H ₂ SO ₄	-	-	-	[7][8]

Note: Nitration with a mixture of nitric and sulfuric acid can lead to side products, including nitration on the phenyl ring. The use of nitric acid in acetic anhydride offers a milder and more selective method for C4-nitration.[7][8]

Experimental Protocol: C4-Nitration

This protocol is adapted from the procedure described for the nitration of 3-methyl-5-phenylisoxazole.[7][8]

Materials:

- 5-Methyl-3-phenylisoxazole
- Acetic anhydride (Ac₂O)
- Fuming nitric acid (HNO₃)
- Ice-water bath
- Ethanol
- Standard laboratory glassware

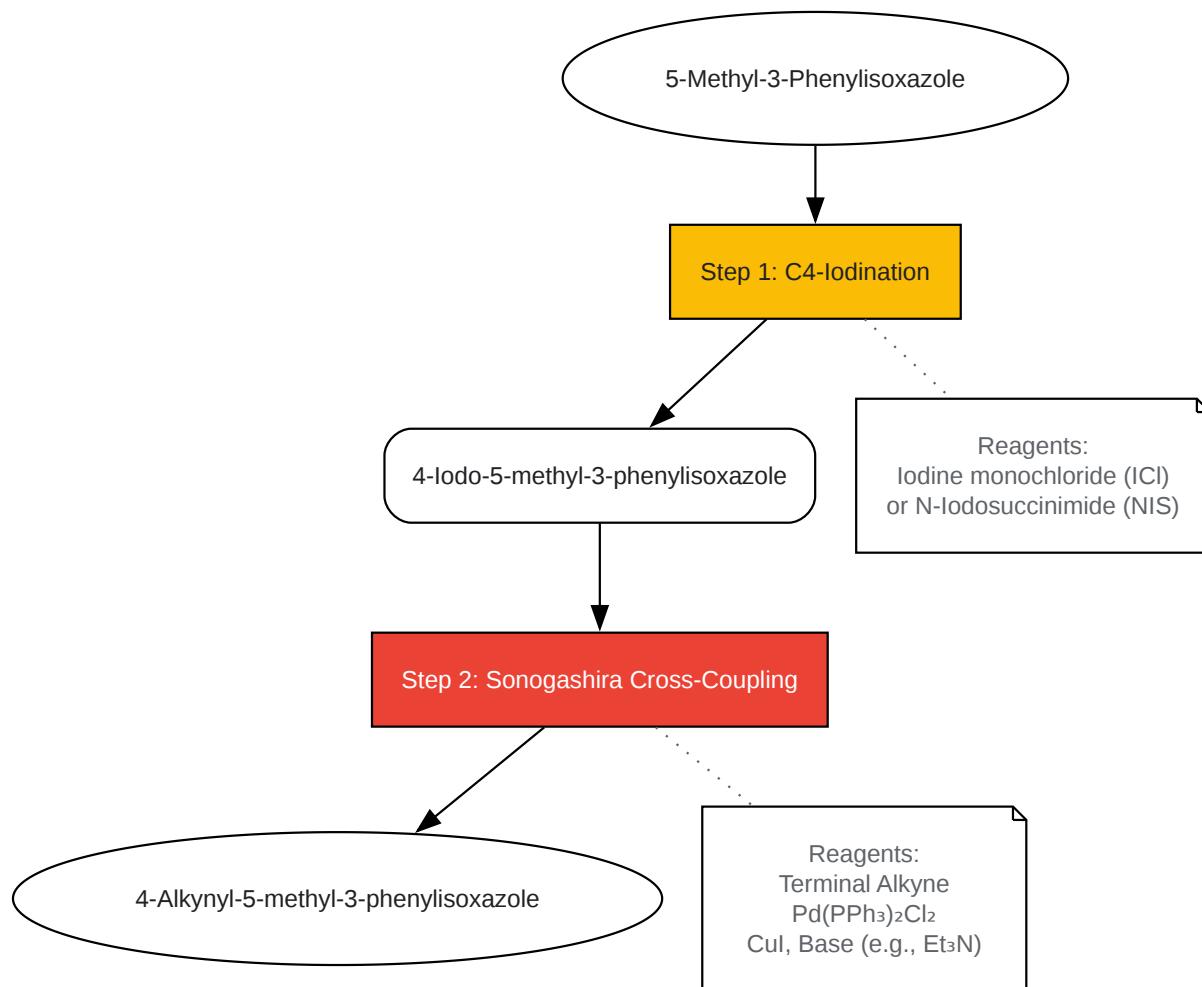
Procedure:

- Dissolve 5-methyl-3-phenylisoxazole (1.0 eq) in acetic anhydride in a round-bottom flask.
- Cool the mixture in an ice-water bath with constant stirring.

- Slowly add fuming nitric acid (1.1 eq) dropwise to the cooled solution, ensuring the temperature remains below 10 °C.
- After the addition is complete, continue stirring the reaction mixture in the ice-water bath for 1 hour.
- Allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
- Pour the reaction mixture slowly into a beaker containing crushed ice and water to quench the reaction.
- The solid product, 5-methyl-4-nitro-3-phenylisoxazole, will precipitate.
- Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
- Recrystallize the crude product from ethanol to obtain the purified product.
- Characterize the final product using appropriate analytical techniques ($^1\text{H-NMR}$, $^{13}\text{C-NMR}$, MS).

Halogenation and Palladium-Catalyzed Cross-Coupling

A highly effective strategy for creating carbon-carbon bonds at the C4 position involves a two-step process: initial halogenation (typically iodination) followed by a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling.[\[5\]](#)



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Caption: Iodination followed by Sonogashira coupling workflow.

Data Summary: Sonogashira Cross-Coupling

The following data is based on studies of 3,5-disubstituted-4-iodoisoxazoles with various terminal alkynes.^[5]

Entry	Alkyne Substrate	Catalyst System	Base / Solvent	Yield (%)	Reference
1	Phenylacetylene	Pd(PPh_3) ₂ Cl ₂ , Cul	Et ₃ N / THF	95	[5]
2	1-Hexyne	Pd(PPh_3) ₂ Cl ₂ , Cul	Et ₃ N / THF	98	[5]
3	3-Butyn-1-ol	Pd(PPh_3) ₂ Cl ₂ , Cul	Et ₃ N / THF	92	[5]
4	Propargyl alcohol	Pd(PPh_3) ₂ Cl ₂ , Cul	Et ₃ N / THF	96	[5]

Experimental Protocols

This protocol is adapted from general procedures for the electrophilic iodination of isoxazoles.

[\[6\]](#)

Materials:

- 5-Methyl-3-phenylisoxazole
- Iodine monochloride (ICl) or N-Iodosuccinimide (NIS)
- Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
- Sodium thiosulfate solution
- Brine solution
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve 5-methyl-3-phenylisoxazole (1.0 eq) in anhydrous DCM in a flask protected from light.

- Cool the solution to 0 °C in an ice bath.
- Add iodine monochloride (1.1 eq) dropwise to the solution.
- Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours, monitoring by TLC.
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
- Extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
- Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield **4-iodo-5-methyl-3-phenylisoxazole**.

This protocol is based on the efficient synthesis of C4-alkynylisoxazoles.[\[5\]](#)

Materials:

- **4-Iodo-5-methyl-3-phenylisoxazole**
- Terminal alkyne (1.2 eq)
- Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (5 mol%)
- Copper(I) iodide (CuI) (10 mol%)
- Triethylamine (Et₃N) (2.0 eq)
- Anhydrous Tetrahydrofuran (THF)

Procedure:

- To a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add **4-iodo-5-methyl-3-phenylisoxazole** (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.10 eq).

- Add anhydrous THF, followed by triethylamine (2.0 eq) and the terminal alkyne (1.2 eq).
- Stir the reaction mixture at room temperature. Monitor the reaction progress using TLC. Reactions are typically complete within 2-4 hours.
- After completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
- Wash the filtrate with water and then with brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the resulting crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired 4-alkynyl-5-methyl-3-phenylisoxazole derivative.

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